2-[(4-Methoxyanilino)methyl]cyclohexan-1-one
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Overview
Description
2-[(4-Methoxyanilino)methyl]cyclohexan-1-one is an organic compound with the molecular formula C14H19NO2 It is characterized by a cyclohexanone core substituted with a methoxyaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyanilino)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-methoxyaniline in the presence of a suitable catalyst. One common method includes the use of an acid catalyst to facilitate the formation of the imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and cost-effective synthetic routes. For example, the use of inexpensive starting materials and reagents, along with readily attainable reaction conditions, can make the process more efficient .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyanilino)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxyaniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(4-Methoxyanilino)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyanilino)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. The methoxyaniline group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclohexanone core can also interact with various enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyanilino)cyclohexanone: This compound has a similar structure but lacks the methylene bridge.
2-(4-Methoxyphenyl)-1-cyclohexanone: Another related compound with a different substitution pattern on the cyclohexanone ring.
Uniqueness
2-[(4-Methoxyanilino)methyl]cyclohexan-1-one is unique due to the presence of both the methoxyaniline group and the cyclohexanone core, which confer specific chemical and biological properties
Properties
CAS No. |
89787-29-1 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-[(4-methoxyanilino)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H19NO2/c1-17-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h6-9,11,15H,2-5,10H2,1H3 |
InChI Key |
WKEXWJYFKAENDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2CCCCC2=O |
Origin of Product |
United States |
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